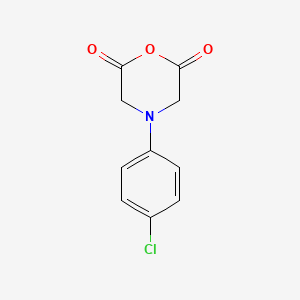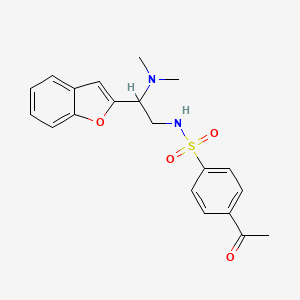
4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Heterocyclic Chemistry and Antimicrobial Activity
- Activated Nitriles in Heterocyclic Chemistry : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety were prepared, starting with a related sulfonyl piperidin compound. These compounds demonstrated significant antimicrobial activity, showcasing the compound's utility in developing new antimicrobial agents (Ammar et al., 2004).
Anticancer Potential
- Novel Anticancer Compounds : A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized, showing potential anticancer activity. This indicates the role of similar sulfonamide compounds in cancer treatment (Szafrański & Sławiński, 2015).
Synthesis of Polyfunctionalized Derivatives
- Polyfunctionalized 4H-Pyran Derivatives : Derivatives of 4H-pyran bearing fluorochloro pyridyl moieties were synthesized through a one-pot multicomponent reaction catalyzed by piperidine, highlighting the compound's role in creating multifunctional molecules (Ye et al., 2010).
Applications in Polymer Chemistry
- Fluorinated Polyamides with Pyridine and Sulfone Moieties : A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized for preparing fluorinated polyamides, showing the compound's utility in advanced polymer chemistry (Liu et al., 2013).
Novel Polymer Electrolyte Membrane
- High-Temperature Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and tetramethyl biphenyl moieties were synthesized, demonstrating the compound's application in creating materials for high-temperature fuel cells (Pefkianakis et al., 2005).
Green-Emitting Iridium(III) Complexes
- Photoluminescence Applications : Iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands were synthesized, showing potential in photoluminescence applications (Constable et al., 2014).
Synthesis and Biological Evaluation
- Butyrylcholinesterase Enzyme Inhibition : A new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their inhibition of the butyrylcholinesterase enzyme, indicating potential medical applications (Khalid et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-15-11-14(1-2-16(15)18)24(21,22)20-9-5-13(6-10-20)23-12-3-7-19-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCJPGTXYKBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

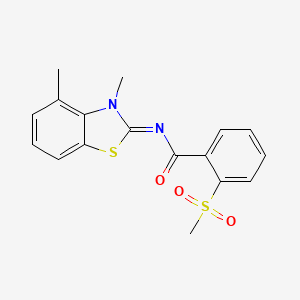
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820043.png)

![ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2820048.png)
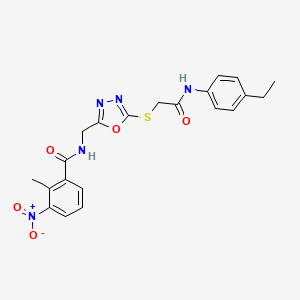
![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2820052.png)

![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)
![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)
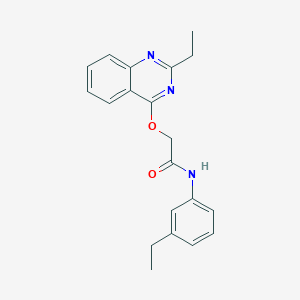
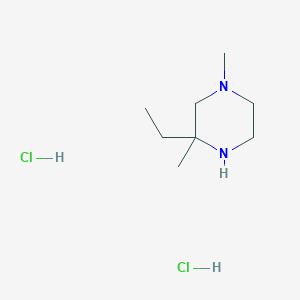
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)
